4-Methyl-1,2,3,6-tetrahydropyridine
Overview
Description
4-Methyl-1,2,3,6-tetrahydropyridine is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to neurotoxic compounds and its applications in scientific research, particularly in the study of neurodegenerative diseases like Parkinson’s disease .
Scientific Research Applications
4-Methyl-1,2,3,6-tetrahydropyridine is widely used in scientific research, particularly in the study of neurodegenerative diseases. Its applications include:
Neurological Research: The compound is used to induce Parkinson’s disease-like symptoms in animal models, helping researchers study the disease’s pathology and potential treatments.
Pharmacological Studies: It serves as a model compound to investigate the effects of neurotoxins on dopaminergic neurons.
Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-1,2,3,6-tetrahydropyridine (MPTP) is the dopaminergic neurons in the brain, specifically in the substantia nigra . These neurons are crucial for the regulation of movement and coordination .
Pharmacokinetics
MPTP is a lipophilic compound, which allows it to cross the blood-brain barrier . Once inside the brain, it is metabolized into MPP+ by the enzyme MAO-B of glial cells
Result of Action
The result of MPTP’s action is the destruction of dopaminergic neurons in the substantia nigra of the brain . This leads to a decrease in dopamine levels, causing symptoms similar to those seen in Parkinson’s disease . The destruction of these neurons is permanent and results in motor and non-motor dysfunctions .
Action Environment
The action of MPTP can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as MAO-B, is crucial for the conversion of MPTP to MPP+ . Additionally, factors that affect the blood-brain barrier can also influence the action of MPTP.
Safety and Hazards
4-Methyl-1,2,3,6-tetrahydropyridine is considered very hazardous. All employees must be properly trained before starting work with MPTP . It is a neurotoxin that causes permanent symptoms of Parkinson’s disease . Safety data sheet recommends avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
Biochemical Analysis
Biochemical Properties
4-Methyl-1,2,3,6-tetrahydropyridine is metabolized by the enzyme monoamine oxidase B, which is present in the mitochondrial outer membrane of glial cells. This metabolism converts this compound into the toxic cation 1-methyl-4-phenylpyridinium. The toxic cation then targets dopaminergic neurons, leading to neuronal death. The interaction between this compound and monoamine oxidase B is crucial for its neurotoxic effects .
Cellular Effects
This compound has profound effects on various types of cells, particularly dopaminergic neurons. It induces oxidative stress, mitochondrial dysfunction, and apoptosis in these cells. The compound disrupts cell signaling pathways, alters gene expression, and impairs cellular metabolism. These effects contribute to the degeneration of dopaminergic neurons, mimicking the cellular pathology observed in Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 1-methyl-4-phenylpyridinium by monoamine oxidase B. The toxic cation then inhibits complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately resulting in cell death. Additionally, 1-methyl-4-phenylpyridinium interferes with dopamine reuptake, further exacerbating neuronal damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, there is an acute phase characterized by rapid onset of neurotoxic effects, including oxidative stress and mitochondrial dysfunction. Over time, these effects can lead to chronic neurodegeneration and persistent motor deficits. The stability and degradation of this compound in laboratory conditions are critical factors influencing its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may induce mild neurotoxic effects, while higher doses can cause severe neurodegeneration and motor deficits. There is a threshold dose above which the compound’s toxic effects become pronounced. At high doses, this compound can cause significant toxicity, including widespread neuronal death and severe behavioral impairments .
Metabolic Pathways
This compound is primarily metabolized by monoamine oxidase B to form 1-methyl-4-phenylpyridinium. This metabolic pathway is critical for the compound’s neurotoxic effects. The interaction with monoamine oxidase B and the subsequent formation of the toxic cation are essential steps in the compound’s mechanism of action. Additionally, cytochrome P450 enzymes may also play a role in the metabolism of this compound .
Transport and Distribution
This compound is a lipophilic compound, allowing it to cross the blood-brain barrier and reach the central nervous system. Once inside the brain, it is distributed to various regions, including the substantia nigra, where it exerts its neurotoxic effects. The compound’s transport and distribution within cells and tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
Within cells, this compound is primarily localized to mitochondria, where it interacts with monoamine oxidase B. This subcellular localization is crucial for its conversion to the toxic cation 1-methyl-4-phenylpyridinium. The compound’s mitochondrial localization also contributes to its ability to induce oxidative stress and mitochondrial dysfunction, leading to neuronal damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1,2,3,6-tetrahydropyridine can be synthesized through the partial reduction of pyridinium salts. One common method involves the treatment of N-methylpyridinium with borohydride reagents . Another approach includes a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been used to establish the tetrahydropyridine ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is commercially available and used in various research applications. The production typically involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpyridinium (MPP+), a neurotoxic metabolite.
Reduction: Partial reduction of pyridinium salts using borohydride reagents.
Substitution: Various substituents can be introduced onto the tetrahydropyridine ring system, affecting its pharmacological properties.
Major Products: The major product formed from the oxidation of this compound is 1-methyl-4-phenylpyridinium (MPP+), which is known for its neurotoxic effects .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin that induces Parkinson’s disease-like symptoms.
6-Hydroxydopamine (6-OHDA): Another neurotoxin used to create animal models of Parkinson’s disease.
Rotenone: A mitochondrial toxin that also induces Parkinson’s disease-like symptoms in animal models.
Uniqueness: 4-Methyl-1,2,3,6-tetrahydropyridine is unique due to its specific metabolic pathway leading to the formation of MPP+, which selectively targets dopaminergic neurons. This specificity makes it a valuable tool in neurological research and drug development .
Properties
IUPAC Name |
4-methyl-1,2,3,6-tetrahydropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h2,7H,3-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGVOANXLNJMDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00411834 | |
Record name | 4-methyl-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00411834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-50-8 | |
Record name | 4-methyl-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00411834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 4-Methyl-1,2,3,6-tetrahydropyridine in organic synthesis?
A1: this compound serves as a versatile intermediate in synthesizing various compounds, including alkaloids found in nature. One study highlights its use in creating (±)-Hippocasine and (±)-epi-Hippodamine, alkaloids found in ladybird beetles []. This synthesis leverages allylboration and intramolecular metathesis reactions. Another study demonstrates its oxidation to form 1-Formylamino-substituted Alkan-3-ones [, ].
Q2: Are there any pharmaceutical applications of this compound derivatives?
A2: Yes, derivatives of this compound have demonstrated pharmacological activity. Specifically, N-(2-Guanidinoethyl)-4-methyl-1,2,3,6-tetrahydropyridine sulfate (Guanacline) has been studied for its antihypertensive properties, particularly its effects as a sympathetic nerve blocking agent [, ].
Q3: What is the role of potassium borohydride (KBH4) in reactions involving this compound derivatives?
A3: One study focuses on synthesizing 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine and other related compounds []. Researchers compared the effectiveness of KBH4 and sodium borohydride (NaBH4) in reducing pyridinium salts to form the desired tetrahydropyridine derivatives. The study concludes that KBH4 offers several advantages over NaBH4, including lower cost, milder reaction conditions, and improved yields, especially for compounds containing nitro or cyano groups [].
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